molecular formula C13H19Cl2N3O B2605875 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride CAS No. 2171915-58-3

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride

Cat. No. B2605875
CAS RN: 2171915-58-3
M. Wt: 304.22
InChI Key: IAZXETPBGMFHHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

PB28 is synthesized using a variety of chemical methods, including the Buchwald-Hartwig amination reaction and the Ullmann reaction.


Molecular Structure Analysis

The molecular formula of PB28 is C13H19Cl2N3O, with a molecular weight of 304.22. The InChI code is 1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H .


Physical And Chemical Properties Analysis

PB28 is a white crystalline powder, soluble in water and ethanol, and has a melting point of 205-207°C.

Scientific Research Applications

Allergies and Hay Fever

The compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It could be used for the management of allergies and hay fever .

Angioedema

Angioedema is a condition characterized by swelling beneath the skin, often around the eyes and lips. This compound could potentially be used for its treatment .

Urticaria

Urticaria, also known as hives, is a skin rash caused by a reaction to food, medicine, or other irritants. This compound could potentially be used for its treatment .

Mechanism of Action

While the exact mechanism of action of PB28 is not clear, it is known to be a potent and selective agonist of the sigma-2 receptor. The sigma-2 receptor is a protein found in the cell membrane that plays a significant role in protein trafficking and cell survival.

Safety and Hazards

The safety information for PB28 includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-piperazin-1-ylethoxy)benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZXETPBGMFHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC=C2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride

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